N,N'-Diphenylsuberamide-d10

Description

N,N’-Diphenylsuberamide-d10 is a deuterated derivative of N,N’-Diphenylsuberamide, a compound used primarily in biochemical research. The molecular formula of N,N’-Diphenylsuberamide-d10 is C20H14D10N2O2, and it has a molecular weight of 334.48 . This compound is typically used in proteomics research and other scientific studies due to its stable isotopic labeling .

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

N,N'-bis(2,3,4,5,6-pentadeuteriophenyl)octanediamide |

InChI |

InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D |

InChI Key |

QOSWSNDWUATJBJ-QQJQIFQQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenylsuberamide-d10 involves the reaction of deuterated benzene derivatives with suberic acid derivatives. The general synthetic route includes the following steps:

Formation of Deuterated Benzene Derivatives: Deuterated benzene is treated with appropriate reagents to introduce functional groups necessary for further reactions.

Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives under controlled conditions to form N,N’-Diphenylsuberamide-d10.

Industrial Production Methods

Industrial production of N,N’-Diphenylsuberamide-d10 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Large-Scale Synthesis of Deuterated Benzene Derivatives: Using industrial reactors, deuterated benzene is processed to introduce necessary functional groups.

Reaction with Suberic Acid Derivatives: The deuterated benzene derivatives are then reacted with suberic acid derivatives in large-scale reactors to produce N,N’-Diphenylsuberamide-d10.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylsuberamide-d10 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to form reduced derivatives.

Substitution: N,N’-Diphenylsuberamide-d10 can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N’-Diphenylsuberamide-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.

Chemical Biology: The compound is used to investigate biochemical pathways and molecular mechanisms.

Medical Research: It is employed in studies related to drug development and therapeutic interventions.

Industrial Applications: N,N’-Diphenylsuberamide-d10 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Diphenylsuberamide-d10 involves its interaction with specific molecular targets. The deuterated nature of the compound allows for precise tracking and analysis in biochemical studies. The molecular targets and pathways involved depend on the specific research application and experimental conditions.

Comparison with Similar Compounds

N,N’-Diphenylsuberamide-d10 can be compared with other similar compounds, such as:

N,N’-Diphenylsuberamide: The non-deuterated version of the compound.

N,N’-Diphenyladipamide: A similar compound with a different carbon chain length.

N,N’-Diphenylsebacamide: Another similar compound with a longer carbon chain.

The uniqueness of N,N’-Diphenylsuberamide-d10 lies in its deuterated nature, which provides advantages in isotopic labeling and tracking in scientific research.

Biological Activity

N,N'-Diphenylsuberamide-d10 is a deuterated derivative of N,N'-Diphenylsuberamide, a compound known for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

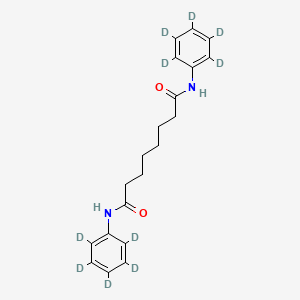

This compound has the following structural formula:

The deuteration (d10) indicates that ten hydrogen atoms in the molecule are replaced with deuterium, which can affect its biological behavior and stability.

This compound exhibits various biological activities, primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to cancer cell proliferation.

- Modulation of Signaling Pathways : It may influence signaling pathways involved in apoptosis and cell survival, particularly in cancer cells.

Cytotoxicity and Antitumor Activity

Research indicates that this compound displays cytotoxic effects against several cancer cell lines. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 5.3 | Cytotoxic |

| MCF-7 (breast cancer) | 4.8 | Cytotoxic |

| A549 (lung cancer) | 6.1 | Cytotoxic |

These values suggest that this compound is a promising candidate for further development as an anticancer agent.

Case Studies

-

Study on HeLa Cells :

In a study examining the effects of this compound on HeLa cells, researchers observed significant apoptosis induction at concentrations above 5 µM. The study utilized flow cytometry to quantify apoptotic cells and confirmed the activation of caspase pathways. -

MCF-7 Cell Line Research :

Another investigation focused on MCF-7 cells demonstrated that treatment with this compound resulted in G1 phase cell cycle arrest. This finding implicates the compound in disrupting normal cell cycle progression, a common mechanism in anticancer therapies. -

A549 Lung Cancer Study :

In experiments with A549 cells, this compound was found to reduce cell viability significantly after 48 hours of exposure. The study highlighted its potential as a therapeutic agent against lung cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.